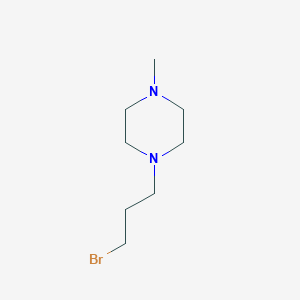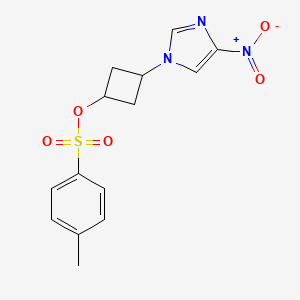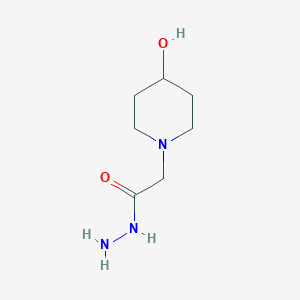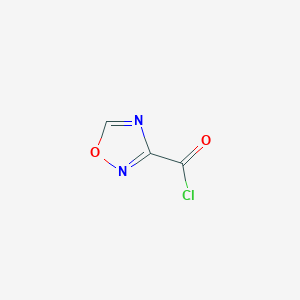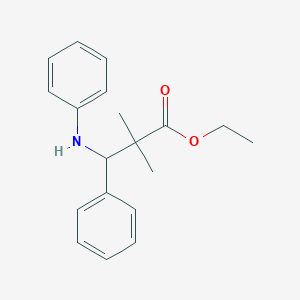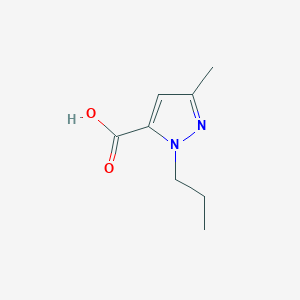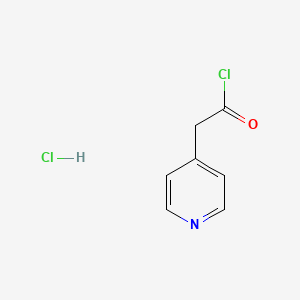![molecular formula C13H13NO5 B3133661 1-[2-(Methoxycarbonyl)phenyl]-5-oxopyrrolidine-3-carboxylic acid CAS No. 39629-93-1](/img/structure/B3133661.png)
1-[2-(Methoxycarbonyl)phenyl]-5-oxopyrrolidine-3-carboxylic acid
Overview
Description
“2-(Methoxycarbonyl)phenylboronic Acid” is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It has a linear formula of CH3O2C (C6H4)B (OH)2 . The CAS Number is 374538-03-1 . It’s a solid substance with a molecular weight of 179.97 .
Molecular Structure Analysis
The molecular structure of “2-(Methoxycarbonyl)phenylboronic Acid” is represented by the linear formula CH3O2C (C6H4)B (OH)2 .Physical And Chemical Properties Analysis
“2-(Methoxycarbonyl)phenylboronic Acid” is a solid substance with a molecular weight of 179.97 . It has a melting point of 102-107 °C . It’s soluble in methanol .Scientific Research Applications
Suzuki–Miyaura Coupling Reactions
The Suzuki–Miyaura cross-coupling reaction is a powerful method for forming carbon–carbon bonds. Researchers have employed (2-(methoxycarbonyl)phenyl)boronic acid as a boron reagent in this context. By coupling it with aryl or vinyl halides, they can synthesize diverse biaryl compounds. This reaction is particularly valuable in medicinal chemistry and materials science .
Drug Design and Delivery
Boron-containing compounds play a crucial role in drug development. Although (2-(methoxycarbonyl)phenyl)boronic acid is susceptible to hydrolysis in water, its stability can be harnessed for targeted drug delivery. Researchers explore its potential as a boron-carrier for neutron capture therapy, a promising cancer treatment .
Organic Synthesis
As a versatile building block, (2-(methoxycarbonyl)phenyl)boronic acid participates in various organic syntheses. Chemists use it to construct complex molecules, such as pharmaceutical intermediates, agrochemicals, and functional materials. Its compatibility with mild reaction conditions makes it an attractive choice .
Materials Science
Researchers incorporate (2-(methoxycarbonyl)phenyl)boronic acid into polymer networks, coatings, and functional materials. Its boronic acid moiety can form reversible covalent bonds with diols, enabling dynamic materials with self-healing properties. These materials find applications in sensors, drug delivery, and responsive coatings .
Photoluminescent Materials
Certain boronic acid derivatives, including those based on (2-(methoxycarbonyl)phenyl)boronic acid , exhibit photoluminescent properties. These compounds emit light upon excitation, making them useful in optoelectronic devices, fluorescent probes, and sensors .
Chemical Sensors
The interaction between (2-(methoxycarbonyl)phenyl)boronic acid and saccharides (sugars) forms a reversible complex. Researchers exploit this property to design chemical sensors for glucose monitoring. These sensors can find applications in diabetes management and environmental monitoring .
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that boronic acids and their esters, which this compound is a part of, are highly considered compounds for the design of new drugs and drug delivery devices .
Mode of Action
It’s known that boronic acids and their esters participate in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound is likely involved in the Suzuki–Miyaura (SM) cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
It’s known that boronic acids and their esters are only marginally stable in water , which could impact their bioavailability.
Result of Action
The compound’s involvement in the suzuki–miyaura (sm) cross-coupling reaction suggests it plays a role in carbon–carbon bond formation .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the pH strongly influences the rate of hydrolysis of boronic pinacol esters, which is considerably accelerated at physiological pH . Therefore, care must be taken when considering these boronic pinacol esters for pharmacological purposes .
properties
IUPAC Name |
1-(2-methoxycarbonylphenyl)-5-oxopyrrolidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO5/c1-19-13(18)9-4-2-3-5-10(9)14-7-8(12(16)17)6-11(14)15/h2-5,8H,6-7H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJASNKPEYJIWPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1N2CC(CC2=O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301164789 | |
| Record name | 3-Pyrrolidinecarboxylic acid, 1-[2-(methoxycarbonyl)phenyl]-5-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301164789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(Methoxycarbonyl)phenyl]-5-oxopyrrolidine-3-carboxylic acid | |
CAS RN |
39629-93-1 | |
| Record name | 3-Pyrrolidinecarboxylic acid, 1-[2-(methoxycarbonyl)phenyl]-5-oxo- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39629-93-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Pyrrolidinecarboxylic acid, 1-[2-(methoxycarbonyl)phenyl]-5-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301164789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








